2-[(E)-[(2-Chloro-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol
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Overview
Description
2-[(E)-[(2-Chloro-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol is an organic compound characterized by its unique structure, which includes chloro, methyl, and iodo substituents on a phenolic backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-Chloro-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol typically involves the condensation of 2-chloro-4-methylbenzaldehyde with 6-iodo-4-methylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-Chloro-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Halogen substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or imines.
Scientific Research Applications
2-[(E)-[(2-Chloro-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-Chloro-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, van der Waals interactions, and π-π stacking with its targets, leading to inhibition or activation of biological pathways. The presence of halogen substituents enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(4-Methylphenyl)imino]methyl]-4-nitrophenol
- 2-[(E)-[(2-Chloro-4-methylphenyl)imino]methyl]-6-methoxyphenol
- 2-[(E)-[(5-Chloro-2-methylphenyl)imino]methyl]-4-nitrophenol
Uniqueness
2-[(E)-[(2-Chloro-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol is unique due to the presence of both chloro and iodo substituents, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H13ClINO |
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Molecular Weight |
385.62 g/mol |
IUPAC Name |
2-[(2-chloro-4-methylphenyl)iminomethyl]-6-iodo-4-methylphenol |
InChI |
InChI=1S/C15H13ClINO/c1-9-3-4-14(12(16)6-9)18-8-11-5-10(2)7-13(17)15(11)19/h3-8,19H,1-2H3 |
InChI Key |
NPLLDLMSOBCEAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2)C)I)O)Cl |
Origin of Product |
United States |
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